

Comparative Technical Guide: 2'-, 3'-, and 4'-Methylchalcone Isomers

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Compound of Interest

Compound Name: (2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one

CAS No.: 13565-44-1

Cat. No.: B6303241

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Executive Summary

The methylchalcone isomers (2'-, 3'-, and 4'-) are

-unsaturated ketones derived from the Claisen-Schmidt condensation of benzaldehyde with the respective methylacetophenone. While often grouped together, their physicochemical properties—specifically melting points and crystal packing—differ significantly due to the position of the methyl group on the A-ring (acetophenone moiety).

Key Technical Insight:

- 4'-Methylchalcone is the most crystalline and thermodynamically stable solid among the A-ring isomers, with a melting point of 55–59°C.
- 2'-Methylchalcone often exists as a viscous oil or low-melting solid at room temperature due to steric hindrance between the ortho-methyl group and the carbonyl oxygen, which disrupts planar -stacking.

- Distinction Alert: Researchers must distinguish these A-ring isomers (prime notation) from 4-methylchalcone (B-ring isomer), which has a significantly higher melting point (~96°C) due to enhanced conjugation and symmetry.

Physicochemical Comparison

The following data aggregates experimental values from standard chemical databases and crystallographic studies.

Property	2'-Methylchalcone	3'-Methylchalcone	4'-Methylchalcone
IUPAC Name	(E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one	(E)-1-(3-methylphenyl)-3-phenylprop-2-en-1-one	(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
CAS Number	16619-31-1	16619-30-0	14802-30-3
Melting Point	< 25°C (Viscous Oil/Low Solid)	~30–45°C (Low Melting Solid)	55.0 – 59.0 °C
Physical State	Pale yellow oil / Semi-solid	Pale yellow solid	White to pale yellow crystals
Solubility	Soluble in EtOH, DMSO, CHCl ₃	Soluble in EtOH, DMSO, CHCl ₃	Soluble in EtOH, DMSO, CHCl ₃
Steric Effect	High (Ortho-effect twists carbonyl)	Moderate	Low (Planar conformation favored)

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Note on Data: The melting point of 4'-methylchalcone is well-established at ~57°C. The 2'-isomer is frequently reported as an oil in crude synthesis due to the "ortho-effect," where the methyl group forces the carbonyl out of planarity with the phenyl ring, reducing lattice energy.

Chemical Synthesis: Claisen-Schmidt Condensation[4] [5][6]

The standard protocol for synthesizing these isomers utilizes a base-catalyzed aldol condensation.[1] This method is preferred for its high atom economy and reversibility, allowing for thermodynamic control.

Reagents & Materials

- Aldehyde: Benzaldehyde (1.0 eq, redistilled)
- Ketone: 2'-, 3'-, or 4'-Methylacetophenone (1.0 eq)
- Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution
- Solvent: Ethanol (95% or absolute)
- Purification: Recrystallization solvent (Ethanol/Water mix)

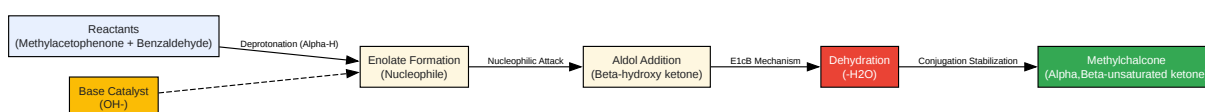
Step-by-Step Protocol

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the specific methylacetophenone isomer in 15 mL of Ethanol.
- Addition: Add 10 mmol (1.02 mL) of Benzaldehyde to the solution.
- Catalysis: Cool the mixture to -5 – -10°C in an ice bath. Dropwise add 5 mL of 10% NaOH solution while stirring vigorously.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
 - Observation: A precipitate should form for the 4'-isomer. The 2'-isomer may separate as an oil.
- Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 2 mL of 1 M HCl (to neutralize the base).
- Isolation:

- For Solids (4'-Me): Filter the precipitate using a Büchner funnel. Wash with cold water (mL).
- For Oils (2'-Me): Extract with Dichloromethane (mL), dry over anhydrous MgSO , and evaporate solvent in vacuo.
- Purification: Recrystallize the crude solid from hot Ethanol (minimum volume). Cool slowly to 4°C to maximize crystal growth.

Mechanistic Pathway

The formation of the chalcone skeleton proceeds via an enolate intermediate. The following diagram illustrates the reaction logic and the critical elimination step.



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Figure 1: Mechanistic flow of the Claisen-Schmidt condensation yielding methylchalcone isomers.

Structure-Property Analysis

The variation in melting points is directly linked to molecular symmetry and crystal packing efficiency.

- Para-Substitution (4'-Methyl):
 - The methyl group at the 4-position maintains the axis of symmetry.
 - The molecule can adopt a planar conformation, allowing efficient

stacking in the crystal lattice.

- Result: Highest melting point (~57°C) and stable crystal formation.
- Ortho-Substitution (2'-Methyl):
 - The methyl group is sterically crowded against the carbonyl oxygen.
 - To relieve steric strain, the acetophenone ring twists out of plane relative to the enone system.
 - Result: Disrupted packing forces lead to an amorphous solid or oil at room temperature.
- Meta-Substitution (3'-Methyl):
 - Intermediate symmetry. The methyl group does not sterically interfere with the carbonyl but reduces the packing efficiency compared to the para isomer.
 - Result: Lower melting point than the 4'-isomer.

Applications in Drug Development

- Bioavailability: The 4'-methylchalcone is often used as a scaffold for dihydrochalcone sweeteners and anti-ulcer drugs (e.g., Sofalcone analogs) due to its stability.
- Solubility: The lower melting point of the 2'-isomer correlates with higher solubility in lipophilic carriers, which can be advantageous for topical formulations despite handling difficulties.
- Intermediates: These chalcones are critical precursors for synthesizing pyrazolines and pyrimidines via cyclization with hydrazines or urea, respectively.

References

- TCI Chemicals.(E)-4'-Methylchalcone Product Specifications. Retrieved from .
- BenchChem.4-Methylchalcone: A Comprehensive Technical Guide. Retrieved from .
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 5375849, 4-Methylchalcone. Retrieved from .

- Sigma-Aldrich. 2'-Methylchalcone Product Detail (CAS 16619-31-1). Retrieved from .
- Crystallographic Data. Crystal structure of chalcone derivatives. Acta Crystallographica Section E. (General reference for chalcone packing trends).

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Sources

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